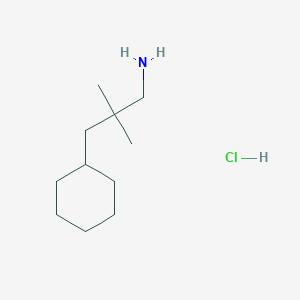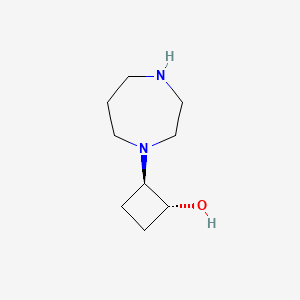
trans-2-(1,4-Diazepan-1-yl)cyclobutan-1-ol
Descripción general
Descripción
Trans-2-(1,4-Diazepan-1-yl)cyclobutan-1-ol is a chemical compound with the molecular formula C9H18N2O and a molecular weight of 170.25 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of trans-2-(1,4-Diazepan-1-yl)cyclobutan-1-ol in the available resources.Molecular Structure Analysis
The molecular structure of trans-2-(1,4-Diazepan-1-yl)cyclobutan-1-ol is defined by its molecular formula, C9H18N2O1. However, detailed structural information such as bond lengths and angles are not available in the current resources.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving trans-2-(1,4-Diazepan-1-yl)cyclobutan-1-ol in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of trans-2-(1,4-Diazepan-1-yl)cyclobutan-1-ol are defined by its molecular formula, C9H18N2O, and its molecular weight, 170.25 g/mol1. However, specific properties such as melting point, boiling point, and solubility are not available in the current resources.Aplicaciones Científicas De Investigación
Nucleophile-Dependent Diastereoselectivity
A study demonstrated the nucleophile-dependent diastereoselectivity in the ring expansion of pyrimidines to give 1,3-diazepines. The synthesis involved a five-step process, leading to the highly diastereoselective formation of polysubstituted 1H-1,3-diazepin-2-ones, a process influenced by the type of nucleophile used, which affects the cis to trans diastereoselectivity. This research contributes to understanding how nucleophiles can steer the stereochemical outcome of ring expansion reactions (Fesenko et al., 2015).
Synthesis of Cyclobutan-1-ol Derivatives
Another study focused on the synthesis of 1-[cis-3-(hydroxymethyl)cyclobutyl]-uracil, -thymine, and -cytosine, showcasing the versatility of trans-3-(benzyloxymethyl)cyclobutan-1-ol in synthesizing nucleoside analogs. This work illustrates the potential applications of such cyclobutan-1-ol derivatives in nucleoside chemistry and possibly in medicinal chemistry as well (Frieden et al., 1998).
Cyclopropane to Cyclobutane Ring Expansion
Research on the molecular structure of palladium(II) derivatives with 1,4-benzodiazepin-2-ones revealed insights into the stability of cyclometallated species. This study provides a foundation for understanding the coordination chemistry of palladium with cyclobutane-containing ligands, which could have implications for catalysis and material science (Cinellu et al., 1988).
Ugi Multicomponent Reaction
The Ugi multicomponent reaction followed by an intramolecular nucleophilic substitution was explored to synthesize 1-sulfonyl 1,4-diazepan-5-ones and their benzo-fused derivatives. This synthetic approach highlights the efficiency of combining Ugi reactions with cyclization steps to access complex heterocyclic structures, which could find applications in drug discovery and synthetic methodology (Banfi et al., 2007).
Metal-Free [2+2] Cycloaddition
A metal-free [2+2] cycloaddition and 1,4-addition sequence induced by S-centered radicals was developed to provide access to functionalized cyclobuta[a]naphthalen-4-ols. This green chemistry approach offers a novel pathway to synthesize valuable compounds with high diastereoselectivity, showcasing the potential for sustainable synthesis strategies in organic chemistry (Liu et al., 2017).
Safety And Hazards
I’m sorry, but I couldn’t find specific safety and hazard information for trans-2-(1,4-Diazepan-1-yl)cyclobutan-1-ol in the available resources.
Direcciones Futuras
Unfortunately, I couldn’t find specific information on the future directions of research or applications for trans-2-(1,4-Diazepan-1-yl)cyclobutan-1-ol in the available resources.
Please note that this analysis is based on the information currently available and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.
Propiedades
IUPAC Name |
(1R,2R)-2-(1,4-diazepan-1-yl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c12-9-3-2-8(9)11-6-1-4-10-5-7-11/h8-10,12H,1-7H2/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYYRMIXTZPMOA-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCN(C1)[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(1,4-Diazepan-1-yl)cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



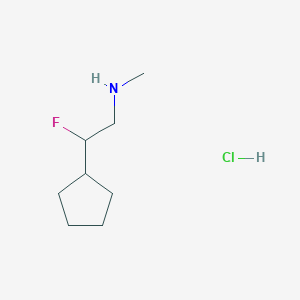
![3-[(3-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1484869.png)
amine hydrochloride](/img/structure/B1484870.png)
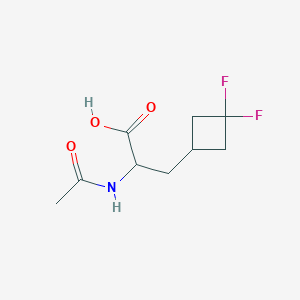
![3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propan-1-amine hydrochloride](/img/structure/B1484874.png)
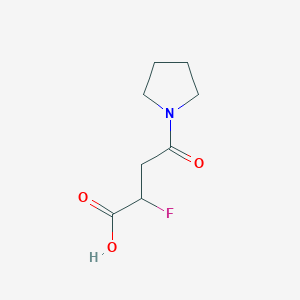
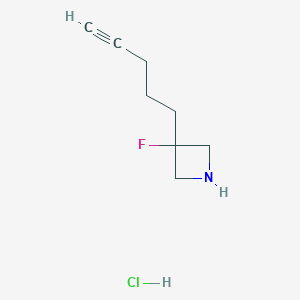
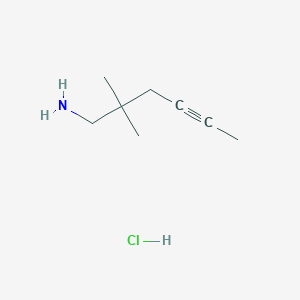
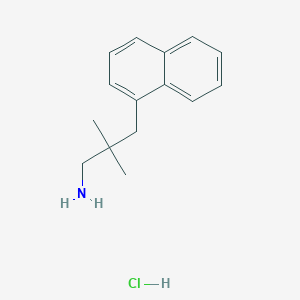
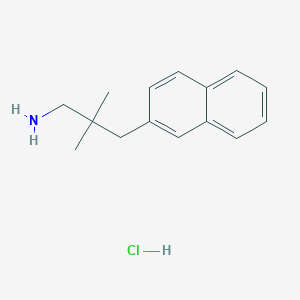
![Methyl[2-methyl-2-(oxan-4-yl)propyl]amine hydrochloride](/img/structure/B1484884.png)
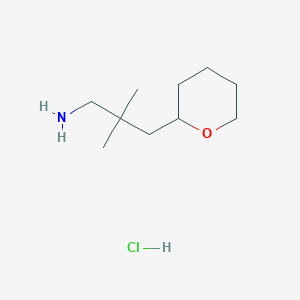
amine hydrochloride](/img/structure/B1484886.png)
